(Oxiran-2-yl)methyl hexylcarbamate
Description
Contextual Significance of Oxirane Moieties in Polymer Chemistry and Organic Synthesis
The oxirane, or epoxide, is a three-membered cyclic ether that is highly valued in polymer chemistry and organic synthesis due to its inherent ring strain. This strain makes the epoxide ring susceptible to ring-opening reactions with a variety of nucleophiles, a characteristic that is extensively exploited in the formation of polymers. researchgate.net The ring-opening polymerization of epoxides leads to the formation of polyethers, which are a critical component of many industrial polymers, including epoxy resins. researchgate.net These resins are renowned for their exceptional adhesive properties, chemical resistance, and mechanical strength, finding widespread use in coatings, adhesives, and composites for industries ranging from aerospace to electronics. acs.orgsciencedaily.com
In organic synthesis, the epoxide group serves as a versatile intermediate. Its ability to react with a wide range of nucleophiles allows for the introduction of diverse functional groups with high regioselectivity and stereoselectivity. mdpi.comnih.gov This reactivity is fundamental in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. mdpi.com
Role of Carbamate (B1207046) Linkages in Reactive Chemical Systems and Materials Science
The carbamate group, also known as a urethane (B1682113) linkage, is another pivotal functional group in materials science. It is most famously the backbone of polyurethanes, a highly versatile class of polymers with applications ranging from flexible foams to rigid elastomers. researchgate.net The hydrogen bonding capabilities of the carbamate linkage contribute significantly to the mechanical properties of these materials. researchgate.net
In reactive chemical systems, carbamates can serve as protecting groups for amines. acs.org Furthermore, certain carbamates can be designed to decompose under specific conditions, such as heat, to release a reactive amine and carbon dioxide. acs.orgmdpi.com This "blocked-amine" technology is particularly useful in applications like one-component epoxy adhesives and foaming agents for epoxy resins, where the curing or foaming process is initiated by a specific trigger. acs.orgmdpi.com The in-situ formation of carbamates from the reaction of amines with carbon dioxide is a known phenomenon in epoxy-amine curing systems and can influence the surface properties of the final material. bohrium.comviacor.de
Research Gaps and Emerging Challenges in Epoxy-Carbamate Chemistry
While the field of epoxy-carbamate chemistry holds considerable promise, several research gaps and challenges remain. A primary challenge is the need for more sustainable and environmentally friendly synthesis routes for these functional monomers. crimsonpublishers.com The development of bio-based epoxy resins and curing agents is an area of growing interest. crimsonpublishers.com
For compounds like (Oxiran-2-yl)methyl hexylcarbamate, a significant research gap is the lack of detailed studies on its specific polymerization behavior and the properties of the resulting materials. While the general characteristics of glycidyl (B131873) carbamate resins are known, the influence of different alkyl substituents, such as the hexyl group, on the final material properties is not well-documented in the public domain.
Furthermore, understanding and controlling the interplay between the epoxy ring-opening reaction and the potential side reactions involving the carbamate group is crucial for optimizing material performance. For instance, the thermal stability of the carbamate linkage during epoxy curing at elevated temperatures needs to be carefully considered. acs.orgmdpi.com Another challenge lies in developing cost-effective and scalable production methods to make these specialized monomers more widely available for industrial applications. Addressing these gaps will be key to unlocking the full potential of epoxy-functionalized carbamates in the development of next-generation advanced materials. sciencedaily.com
An in-depth analysis of the synthetic pathways for producing this compound reveals several strategic approaches centered on the formation of the oxirane and carbamate functionalities. The methodologies predominantly involve either the prior formation of an epoxide-containing precursor followed by carbamate synthesis or the direct reaction of glycidyl and hexyl intermediates.
Structure
3D Structure
Properties
CAS No. |
102450-96-4 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-hexylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-11-10(12)14-8-9-7-13-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
GYKHSHCBDUPRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC1CO1 |
Origin of Product |
United States |
Mechanistic Investigations of Oxiran 2 Yl Methyl Hexylcarbamate Reactivity
Ring-Opening Reaction Mechanisms of the Oxirane Group in (Oxiran-2-yl)methyl hexylcarbamate
The high ring strain of the three-membered oxirane ring in this compound makes it a reactive electrophile, susceptible to attack by nucleophiles, which leads to ring-opening. This reactivity is the foundation for its use in polymerization.
Cationic ring-opening polymerization of epoxides like this compound is typically initiated by strong acids or Lewis acids. The process begins with the protonation of the epoxide oxygen, which forms a highly reactive oxonium ion. mdpi.commasterorganicchemistry.comresearchgate.net This protonation makes the epoxide a much better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by another monomer unit can then proceed.
The mechanism involves the following key steps:
Initiation: A proton or Lewis acid coordinates to the oxygen atom of the oxirane ring, forming an active species.
Propagation: The nucleophilic oxygen of a second monomer molecule attacks one of the electrophilic carbon atoms of the activated oxonium ion. This attack typically occurs from the backside, leading to an inversion of stereochemistry at the reaction center. chemistrytalk.orgstackexchange.com In the case of an unsymmetrical epoxide like this compound, the attack is generally favored at the more substituted carbon due to the development of a partial positive charge, following a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org
Chain Transfer and Termination: These processes can also occur, limiting the molecular weight of the resulting polymer.
The general mechanism of cationic ring-opening polymerization is depicted in Figure 1.
Figure 1: General Mechanism of Cationic Ring-Opening Polymerization of an Epoxide
A schematic representation of the initiation and propagation steps in the cationic polymerization of an epoxide, leading to the formation of a polyether chain.
Anionic ring-opening polymerization of this compound can be initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. researchgate.netdocumentsdelivered.comresearchgate.net Unlike cationic polymerization, the initiation does not require activation of the epoxide ring by an acid.
The key steps in anionic polymerization are:
Initiation: A strong nucleophile directly attacks one of the carbon atoms of the oxirane ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom of the epoxide, following a classic SN2 mechanism. libretexts.orgchemistrysteps.com This results in the formation of an alkoxide.
Propagation: The newly formed alkoxide anion acts as the nucleophile, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain.
Termination: The polymerization is typically terminated by the addition of a proton-donating species or by other chain transfer reactions.
The anionic polymerization of functionalized glycidyl (B131873) ethers has been shown to be a versatile method for producing well-defined polyethers. acs.orgacs.org
This compound can undergo thermal curing, where the polymerization is initiated by heat. In the absence of an added initiator, thermal self-polymerization can occur at elevated temperatures, although this process is generally slow. More commonly, thermal curing involves the use of latent curing agents. researchgate.netacs.orgkoreascience.kracs.org These are compounds that are inactive at ambient temperatures but become active initiators upon heating. acs.orgacs.org
Latent catalysts for epoxy resins can be based on various chemistries, including blocked Lewis acids, encapsulated initiators, or compounds that undergo a chemical transformation at a specific temperature to generate a reactive species. koreascience.kracs.org For a molecule like this compound, a latent curing system could be designed to release a strong acid or base upon heating, which would then initiate either cationic or anionic polymerization, respectively. The curing temperature can be tailored by modifying the structure of the latent curing agent. acs.org
Role of the Carbamate (B1207046) Group in Polymerization, Crosslinking, and Ancillary Reactions
Hydrogen Bonding: The N-H proton of the carbamate group can form hydrogen bonds. This can influence the viscosity of the monomer and the pre-polymer, as well as the mechanical and thermal properties of the cured material.
Secondary Reactions: The carbamate group itself can participate in reactions, particularly at elevated temperatures. For instance, it can react with the epoxide groups in an ancillary crosslinking reaction. Furthermore, carbamate groups can undergo exchange reactions, which can be utilized to create dynamic or reprocessable polymer networks. rsc.orgacs.org
Modification of Reactivity: The presence of the carbamate group can influence the electronic environment of the oxirane ring, potentially affecting its reactivity in polymerization reactions. Studies on similar functionalized monomers have shown that the nature of the substituent can impact polymerization kinetics.
Controlled Deconstruction: In the context of polymer recycling, the carbamate linkage can be a target for selective chemical cleavage, allowing for the deconstruction of the polymer and recovery of the constituent monomers or valuable chemical intermediates. nih.gov
Kinetic Studies and Reaction Rate Determination of this compound Transformations
The rate of reaction is influenced by several factors:
Temperature: As with most chemical reactions, the rate increases with temperature. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Catalyst/Initiator Concentration: The concentration of the initiating species (acid, base, or thermal initiator) directly affects the rate of polymerization.
Monomer Structure and Purity: The presence of the hexylcarbamate group can influence the reactivity of the oxirane ring. Impurities, particularly those with active hydrogens like water or alcohols, can act as co-initiators or chain transfer agents, affecting the kinetics. youtube.com
A hypothetical kinetic study would involve monitoring the concentration of the epoxy groups over time at different temperatures and initiator concentrations to determine the reaction order and the activation energy.
| Parameter | Typical Range for Epoxy Systems | Influencing Factors |
| Activation Energy (Ea) | 50 - 100 kJ/mol | Catalyst type, monomer structure |
| Reaction Order | Often complex, may not be a simple integer | Reaction mechanism (e.g., autocatalysis) |
| Rate Constant (k) | Varies widely with temperature and catalyst | Temperature, catalyst concentration, solvent |
This table presents typical kinetic parameters for the curing of epoxy resins, which can be considered analogous to the polymerization of this compound. The exact values for the specified compound would need to be determined experimentally.
Stereochemical Control and Regioselectivity in this compound Reactions
The ring-opening of the unsymmetrical oxirane in this compound raises questions of stereochemistry and regioselectivity.
Regioselectivity: This refers to which of the two carbon atoms of the epoxide ring is attacked by the nucleophile. ingentaconnect.comacs.orgresearchgate.netnih.gov
Under anionic (basic) conditions , the nucleophile attacks the less sterically hindered carbon atom (the CH₂ group), following an SN2 mechanism. libretexts.orglibretexts.orgchemistrysteps.com
Under cationic (acidic) conditions , the regioselectivity is more complex. The reaction proceeds through a mechanism with significant SN1 character, where a partial positive charge develops on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon (the CH group). masterorganicchemistry.comchemistrytalk.orglibretexts.orglibretexts.org
Stereochemistry: The ring-opening of an epoxide is a stereospecific reaction. The nucleophilic attack occurs via a backside attack, leading to an inversion of the stereochemical configuration at the carbon atom that is attacked. chemistrytalk.orgstackexchange.comchemistrysteps.com If the starting material is a single enantiomer, the stereochemistry of the product will be determined by this inversion.
| Reaction Condition | Site of Nucleophilic Attack | Mechanism | Stereochemical Outcome |
| Anionic (Basic) | Less substituted carbon (CH₂) | SN2 | Inversion of configuration at the CH₂ |
| Cationic (Acidic) | More substituted carbon (CH) | SN1-like | Inversion of configuration at the CH |
This table summarizes the expected regioselectivity and stereochemistry of the ring-opening reaction of the oxirane group in this compound under different conditions.
Functionalization and Derivatization of Oxiran 2 Yl Methyl Hexylcarbamate for Advanced Applications
Strategic Modifications of the Oxirane Ring for Tailored Reactivity
The highly strained three-membered oxirane ring is the most reactive site in (Oxiran-2-yl)methyl hexylcarbamate, making it a prime target for introducing new functionalities. The ring-opening reaction can be initiated by a variety of nucleophiles, leading to the formation of a β-substituted alcohol. The choice of nucleophile is critical as it determines the properties of the resulting derivative.
The reaction of long-chain alkyl glycidyl (B131873) ethers with different nucleophiles serves as an excellent model for the reactivity of the oxirane ring in this compound. d-nb.info Under basic conditions, for instance, an alcohol can be deprotonated to form an alkoxide, which then attacks the epoxide in a nucleophilic ring-opening reaction. d-nb.info This process can be used to introduce a wide range of alkoxy groups, thereby tuning the polarity and solubility of the molecule.
Common nucleophiles for oxirane ring-opening include amines, thiols, and azides. The reaction with amines is particularly useful for introducing basic groups or for cross-linking in polymer applications. Primary and secondary amines react readily with the epoxide to form amino alcohols. Thiol-epoxy reactions are known for their high efficiency and selectivity, often proceeding under mild conditions. The reaction with sodium azide (B81097) introduces an azido (B1232118) group, which is a versatile precursor for further modifications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click reaction". tdl.org
Table 1: Potential Ring-Opening Reactions of this compound
| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Derivative |
| Amine | Diethylamine | Amino alcohol | Curing agent, adhesion promoter |
| Thiol | 1-Hexanethiol | Thioether alcohol | High refractive index material, adhesive |
| Azide | Sodium azide | Azido alcohol | Precursor for "click chemistry" modifications |
| Alcohol | Methanol | Ether alcohol | Surfactant, compatibilizer |
| Carboxylic Acid | Acetic acid | Ester alcohol | Plasticizer, reactive intermediate |
Chemical Functionalization of the Carbamate (B1207046) Linkage and Hexyl Chain
While the oxirane ring is the most reactive site, the carbamate linkage and the hexyl chain also offer opportunities for chemical modification, albeit under more specific reaction conditions. The carbamate group is generally stable, a feature exploited in many applications like polyurethane coatings. acs.orgrsc.org However, the nitrogen atom of the carbamate can be functionalized, for instance, through N-alkylation. The N-alkylation of carbamates can be achieved using a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide. researchgate.net This modification can be used to introduce further functionalities or to alter the steric and electronic properties of the carbamate group.
The hexyl chain, being a saturated alkyl chain, is relatively inert. However, it can be functionalized through free-radical reactions, such as halogenation, which can then serve as a handle for further substitutions. These reactions typically require harsh conditions, such as UV irradiation or high temperatures, and may lack selectivity, leading to a mixture of products.
A more targeted approach for functionalizing the alkyl chain would involve starting with a functionalized hexyl precursor before the synthesis of the carbamate itself. For instance, a diol or an amino alcohol could be used to create a carbamate with a pendant hydroxyl or amino group on the alkyl chain, which could then be further modified.
Synthesis of Novel this compound Derivatives with Enhanced Performance Characteristics
By combining the functionalization strategies for the oxirane ring, the carbamate linkage, and the hexyl chain, a diverse library of novel derivatives with enhanced performance characteristics can be synthesized. For example, the introduction of hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) chains via ring-opening of the epoxide, can lead to amphiphilic molecules with surfactant properties. nih.gov
The synthesis of glycidyl carbamate resins from polyfunctional isocyanates and glycidol (B123203) has been demonstrated for coating applications. researchgate.net These resins can be cross-linked with amines to form durable polyurethane coatings. researchgate.net Similarly, derivatives of this compound could be designed as reactive diluents or additives for coating formulations, where the hexyl chain can improve compatibility with non-polar components, and the functionalized epoxide can participate in the curing process.
The introduction of polymerizable groups, such as acrylates or methacrylates, through reaction with the hydroxyl group formed after ring-opening, would yield a new monomer that can be used in free-radical polymerization to create cross-linked networks or graft copolymers.
Table 2: Hypothetical Derivatives of this compound and Their Potential Performance Enhancements
| Derivative Structure | Modification Strategy | Introduced Functionality | Potential Enhanced Performance |
| Product of ring-opening with PEG-amine | Oxirane ring-opening | Polyethylene glycol chain | Increased water solubility, biocompatibility |
| Product of ring-opening with acrylic acid | Oxirane ring-opening | Acrylate group | UV-curable, polymerizable |
| Product of N-alkylation with a fluorescent tag | Carbamate N-alkylation | Fluorophore | Fluorescent labeling for imaging applications |
| Product of ring-opening with a silane | Oxirane ring-opening | Silane group | Adhesion to inorganic substrates |
Post-Polymerization Functionalization Strategies for this compound-Based Polymers
This compound can be polymerized through its oxirane ring via anionic ring-opening polymerization to yield a polyether with pendant hexylcarbamate groups. d-nb.info This polymer serves as a scaffold for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer backbone.
The strategies for post-polymerization modification of polymers containing pendant epoxide groups, such as poly(glycidyl methacrylate) (PGMA), are well-established and can be directly applied to polymers of this compound. tdl.org These modifications include reactions with amines, thiols, azides, and carboxylic acids to introduce various functionalities. tdl.org
For example, the reaction of the polymer with an excess of a diamine can introduce pendant primary amine groups, which can be used for further bioconjugation or for tuning the polymer's pH-responsiveness. The "click" reaction of an azide-modified polymer with an alkyne-containing molecule is a highly efficient method for attaching complex functionalities, such as bioactive molecules or fluorescent dyes. tdl.org
Table 3: Post-Polymerization Modification Strategies for Poly(this compound)
| Modification Reaction | Reagent | Introduced Functional Group | Resulting Polymer Properties |
| Amination | Ethylenediamine | Primary amine | pH-responsive, suitable for bioconjugation |
| Thiolation | 1-Thioglycerol | Diol | Increased hydrophilicity, reactive hydroxyls |
| Azidation followed by "Click" Chemistry | Sodium azide, then alkyne-PEG | Polyethylene glycol | Improved water solubility, "stealth" properties |
| Carboxylation | Mercaptoacetic acid | Carboxylic acid | pH-responsive, metal-chelating |
Advanced Applications and Performance Enhancement Through Oxiran 2 Yl Methyl Hexylcarbamate in Material Science
Development of Thermosetting Polymer Systems Utilizing (Oxiran-2-yl)methyl hexylcarbamate
There is currently no available research data on the incorporation of this compound into thermosetting polymer systems. The potential for the oxirane group to participate in cross-linking reactions, a hallmark of thermoset formation, is a chemically plausible hypothesis. However, without experimental data, the reaction kinetics, curing characteristics, and the final properties of such polymers remain unknown.
Research into Adhesives and Sealants Formulations
No studies were found that detail the use of this compound in the formulation of adhesives and sealants. The carbamate (B1207046) and oxirane functionalities could theoretically contribute to adhesion and cohesive strength, but there are no published formulations or performance data to substantiate this.
Investigation of Coating Technologies and Surface Modification
Similarly, the investigation of this compound in coating technologies and for surface modification yielded no specific results. The potential for this compound to act as a crosslinker or surface-active agent in coatings is yet to be explored in documented research.
Exploration of Composite Material Matrices and Reinforcement
The role of this compound as a matrix component or as a coupling agent to improve the interface between reinforcements and the polymer matrix in composite materials has not been the subject of any found research articles or patents.
Strategies for Modifying Material Toughness, Adhesion, and Durability
While the chemical structure of this compound suggests it could influence properties such as toughness, adhesion, and durability, there is a lack of empirical evidence to support or quantify these effects. Research into how its incorporation level and interaction with other components might be strategically managed is absent from the scientific record.
Research into the Role in High-Performance and Specialty Polymers
No literature was discovered that investigates the application of this compound in the synthesis or modification of high-performance and specialty polymers.
Design of Smart Materials and Responsive Systems
The potential for designing smart materials or responsive systems that incorporate this compound, for instance, by leveraging the reactivity of the oxirane ring for stimuli-responsive behavior, is a novel concept with no current research to support it.
Computational and Theoretical Investigations of Oxiran 2 Yl Methyl Hexylcarbamate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties of (Oxiran-2-yl)methyl hexylcarbamate
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular structure and electronic characteristics of this compound. biointerfaceresearch.comnih.gov These computational methods allow for the optimization of the molecule's three-dimensional geometry, providing precise data on bond lengths, bond angles, and dihedral angles.
A key aspect of these investigations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) group and the oxygen of the oxirane ring, while the LUMO is centered on the electrophilic carbon atoms of the oxirane ring. biointerfaceresearch.comnih.gov
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms and the carbon atoms of the oxirane ring, highlighting their electrophilicity.
Table 1: Computed Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | oxiran-2-ylmethyl N-hexylcarbamate |
| SMILES | CCCCCCNC(=O)OCC1CO1 |
| InChIKey | GYKHSHCBDUPRPY-UHFFFAOYSA-N |
Reaction Pathway Prediction and Energy Landscape Analysis for this compound Transformations
Computational chemistry provides powerful tools to predict the most likely transformation pathways for this compound and to analyze the associated energy landscapes. researchgate.netnih.gov A primary reaction of interest is the ring-opening of the epoxide group, which is a key step in polymerization and cross-linking processes. nih.gov This reaction is typically initiated by a nucleophile, such as an amine, which attacks one of the carbon atoms of the oxirane ring. nih.gov
Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state structures and calculating the activation energies. acs.org For instance, in an amine-initiated ring-opening, computational models can distinguish between an S\N2-type backside attack and other potential mechanisms. nih.gov The energy landscape analysis reveals the thermodynamic and kinetic favorability of different reaction pathways. researchgate.netchemrxiv.org
These computational studies can also investigate the reactivity of the carbamate group itself. For example, the formation of carbamates from amines and carbon dioxide is a reversible reaction, and computational models can predict the conditions under which the carbamate might decompose, releasing the amine and CO2. viacor.de This is particularly relevant in the context of creating so-called "non-isocyanate polyurethanes" (NIPUs), where the formation and reaction of carbamate functionalities are central. researchgate.netspecificpolymers.com
Molecular Dynamics Simulations of Polymerization Processes and Network Formation
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and predicting the properties of polymeric materials. nih.govnih.gov For this compound, MD simulations can model the polymerization process, where individual monomer units react to form long polymer chains and eventually a cross-linked network. researchgate.netmdpi.com
The simulation starts with a system containing a number of this compound monomers and a curing agent, often a diamine. The interactions between the atoms are described by a force field. The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. researchgate.net To simulate the chemical reactions of polymerization, a reactive force field or a multi-scale modeling approach can be employed, where quantum mechanical calculations are used to determine the probability of a reaction occurring when reactive sites on different molecules come into close proximity. researchgate.net
As the simulation progresses, covalent bonds form between the monomers, leading to the growth of polymer chains and the formation of a three-dimensional network. nih.govresearchgate.net From the resulting atomic trajectories, various macroscopic properties of the polymer network can be calculated, such as:
Glass transition temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com
Mechanical properties: Including Young's modulus, shear modulus, and bulk modulus, which describe the material's stiffness and resistance to deformation. mdpi.com
Coefficient of thermal expansion: A measure of how much the material expands or contracts with changes in temperature. rsc.org
Cross-linking density: The number of cross-links per unit volume, which significantly influences the material's properties. mdpi.com
Development of Structure-Reactivity Relationship Models for Epoxy-Carbamate Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. nih.govmdpi.com For epoxy-carbamate compounds like this compound, these models can be developed to predict reactivity and other important characteristics. nih.gov
The development of a QSAR/QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known reactivities or properties is compiled. nih.govplos.org
Descriptor Calculation: A set of numerical descriptors is calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.govrsc.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. plos.org
For this compound and related compounds, QSAR models can be developed to predict their reactivity in ring-opening reactions, which is crucial for controlling polymerization processes. nih.gov QSPR models can be used to predict properties such as the glass transition temperature or mechanical strength of the resulting polymers. rsc.org These models provide valuable insights into the structure-property relationships and can guide the design of new compounds with desired characteristics. researchgate.net
Computational Design of Novel this compound Derivatives
Computational chemistry plays a crucial role in the rational design of novel derivatives of this compound with tailored properties. nih.gov By leveraging the understanding gained from quantum chemical calculations, reaction pathway analysis, and QSAR/QSPR models, researchers can perform in silico screening of virtual libraries of compounds before undertaking expensive and time-consuming experimental synthesis. plos.org
The design process often starts with the parent molecule, this compound, which can be systematically modified by introducing different functional groups or altering the length and branching of the alkyl chain. nih.govplos.org For each virtual derivative, computational methods can be used to predict its key properties, such as:
Reactivity of the epoxy group
Stability of the carbamate linkage
Expected properties of the resulting polymer (e.g., Tg, mechanical strength)
For example, if the goal is to increase the glass transition temperature of the resulting polymer, derivatives with more rigid structural elements could be designed and evaluated computationally. If enhanced reactivity is desired, modifications that lower the LUMO energy of the epoxide could be explored. nih.gov This computational pre-screening allows for the identification of the most promising candidates for experimental investigation, significantly accelerating the discovery and development of new materials. rsc.org
Advanced Analytical Methodologies for the Investigation of Oxiran 2 Yl Methyl Hexylcarbamate and Its Polymers
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for confirming the chemical structure of (Oxiran-2-yl)methyl hexylcarbamate and for tracking the chemical transformations that occur during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H and 13C NMR, are fundamental for the structural elucidation of molecules. semanticscholar.org For this compound, NMR confirms the presence of the oxirane and hexylcarbamate moieties. Two-dimensional NMR experiments like COSY and HSQC can further delineate the connectivity between protons and carbons, providing unambiguous structural assignment. semanticscholar.org In polymer analysis, NMR can be used to determine the degree of conversion by monitoring the disappearance of monomer signals and the appearance of polymer backbone signals. researchgate.net
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy are powerful tools for identifying functional groups and monitoring reaction kinetics. researchgate.netnih.gov In the synthesis of this compound, the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the hydroxyl peak, coupled with the appearance of urethane (B1682113) linkage peaks (N-H and C=O stretching), confirms the reaction completion. researchgate.netspectroscopyonline.com During polymerization of the oxirane ring, the decrease in the characteristic epoxide peak (around 915 cm⁻¹) can be monitored. researchgate.net FT-IR and Raman are complementary techniques; for instance, the -N=C=O asymmetric stretch is very strong in the IR spectrum, while the C=C bonds in some polyurethane systems can be more readily observed with Raman. spectroscopyonline.comhaverford.edu
| Technique | Application for this compound & Polymers | Key Information Obtained |
| Advanced NMR (1H, 13C, COSY, HSQC) | Structural confirmation of the monomer; Determination of polymer microstructure and conversion. semanticscholar.orgresearchgate.net | Chemical shifts, coupling constants, and through-bond correlations for unambiguous structure determination. |
| FT-IR Spectroscopy | Monitoring the synthesis of the monomer and the curing of its polymers. researchgate.netspectroscopyonline.com | Presence/absence of key functional groups (isocyanate, hydroxyl, urethane, oxirane). |
| Raman Spectroscopy | Complementary analysis to FT-IR, especially for symmetric bonds; Non-destructive analysis of cured polymers. haverford.edu | Vibrational modes of specific functional groups, providing structural and kinetic information. |
Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Polymer Characterization
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of the monomer, monitoring the progress of a reaction, and characterizing the resulting polymers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. semanticscholar.org It can be used to assess the purity of this compound and to detect any residual starting materials or by-products. Pyrolysis-GC-MS can be employed to identify the degradation products of the cured polymers, providing insights into their composition. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. nih.gov It is particularly useful for monitoring the reaction between an isocyanate and an alcohol to form the carbamate (B1207046). nih.gov HPLC can also be used to separate and quantify unreacted monomer from the polymer.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary method for characterizing the molecular weight and molecular weight distribution of polymers. warwick.ac.uk By analyzing the oligomer distribution of polyurethane prepolymers, GPC helps in controlling the properties of the final product. warwick.ac.ukchromatographytoday.com
| Technique | Application for this compound & Polymers | Key Information Obtained |
| GC-MS | Purity assessment of the monomer; Analysis of thermal degradation products of the polymer. semanticscholar.orgnih.gov | Identification and quantification of volatile components and pyrolysis products. |
| HPLC | Monitoring reaction kinetics of monomer synthesis; Quantifying residual monomer. nih.gov | Separation and quantification of non-volatile components in a mixture. |
| GPC/SEC | Determining molecular weight and molecular weight distribution of polymers. warwick.ac.uk | Average molecular weights (Mn, Mw), and polydispersity index (PDI). |
Thermal Analysis Techniques in Polymerization and Crosslinking Studies
Thermal analysis techniques provide valuable information about the thermal properties and stability of polymers, as well as the kinetics of polymerization and crosslinking reactions.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and the heat of reaction for curing processes. researchgate.netdtic.mil For polymers of this compound, DSC can be used to study the curing exotherm, providing information on the reaction kinetics and the degree of cure. ptmk.net The Tg of the cured polymer, a critical parameter determining its end-use temperature, is also readily measured by DSC. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is used to assess the thermal stability and decomposition profile of polymers. osti.govsrce.hr TGA can identify the onset of degradation and the temperature at which significant weight loss occurs, providing insights into the material's service temperature limits. mdpi.com
Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for studying the viscoelastic properties of polymers. youtube.com It measures the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature, frequency, or time. nih.gov DMA is particularly sensitive to the glass transition and can also be used to determine the degree of crosslinking in thermosets by measuring the rubbery plateau modulus. nih.govtainstruments.com
| Technique | Application for this compound Polymers | Key Information Obtained |
| DSC | Studying curing kinetics; Determining glass transition temperature (Tg) and other thermal transitions. researchgate.netresearchgate.netptmk.net | Heat of reaction, peak exotherm temperature, Tg, Tm. |
| TGA | Assessing thermal stability and decomposition behavior. mdpi.comosti.gov | Onset of degradation, temperature of maximum weight loss, residual mass. |
| DMA | Characterizing viscoelastic properties; Determining Tg and crosslink density. youtube.comnih.gov | Storage modulus, loss modulus, tan delta, rubbery plateau modulus. |
Rheological Characterization of this compound Containing Systems and Their Curing Behavior
Rheology is the study of the flow and deformation of matter. It is crucial for understanding the processing characteristics of resins and the development of mechanical properties during curing. By applying a sinusoidal shear strain, rheometers can measure the viscosity, storage modulus (G'), and loss modulus (G''). epitoanyag.org.hu
During the curing of this compound, the viscosity of the system initially decreases with temperature before increasing dramatically as the polymer network forms. ptmk.netmdpi.com The gel point, where the material transitions from a liquid to a solid-like state, can be identified by the crossover of the storage and loss moduli. ptmk.netepitoanyag.org.hu Rheological measurements provide critical data for optimizing processing parameters such as pot life, gel time, and curing temperature. mdpi.comnih.gov
Microscopic Techniques for Morphological Analysis of this compound-Based Materials
Microscopic techniques are used to visualize the surface and internal structure of materials at high resolution, providing insights into their morphology and phase behavior.
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface topography of a material. azooptics.com For polymers derived from this compound, SEM can be used to examine the fracture surface, revealing information about the failure mechanism and the presence of any phase separation or filler dispersion. nih.govmdpi.com
Transmission Electron Microscopy (TEM): TEM allows for the imaging of the internal structure of a material at even higher resolution than SEM. azooptics.com Ultrathin sections of the polymer are required, but TEM can reveal details about the nanoscale morphology, such as the size and distribution of crosslinked domains or phase-separated structures. acs.orgresearchgate.net
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. researchgate.netlew.ro It can be operated in various modes to map not only topography but also mechanical properties like modulus and adhesion at the nanoscale. mtbrandao.comresearchgate.net For polyurethane-based materials, AFM is particularly useful for visualizing the microphase separation between hard and soft segments, which profoundly influences the material's properties. acs.orgnih.govresearchgate.net
| Technique | Application for this compound-Based Materials | Key Information Obtained |
| SEM | Imaging surface topography and fracture surfaces. nih.govmdpi.com | Information on morphology, filler dispersion, and failure mechanisms. |
| TEM | Visualizing the internal nanostructure of the polymer. acs.orgresearchgate.net | Details of phase separation, domain size, and network structure. |
| AFM | High-resolution 3D surface imaging and mapping of nanomechanical properties. researchgate.netlew.romtbrandao.com | Topography, roughness, and visualization of microphase separation. |
Concluding Remarks and Future Research Directions in Oxiran 2 Yl Methyl Hexylcarbamate Chemistry
Summary of Key Research Findings and Academic Contributions
The primary academic interest in (Oxiran-2-yl)methyl hexylcarbamate lies in its role as a monomer and a modifying agent for polymers. The key research findings can be summarized as follows:
Synthesis and Functionalization: The compound is typically synthesized via the reaction of glycidol (B123203) with hexyl isocyanate. This method efficiently introduces both a reactive epoxy group and a carbamate (B1207046) (urethane) linkage into a single molecule. researchgate.net
Polymer Modification: The epoxy group is susceptible to ring-opening reactions with various nucleophiles, which allows for the grafting of the molecule onto different polymer backbones. researchgate.net This process can be catalyzed by acids or bases and is influenced by the solvent and the nature of the nucleophile. researchgate.netnih.gov
Thermoset Formulations: As a member of the glycidyl (B131873) carbamate family, it can be used to formulate thermosetting polymers. researchgate.net These systems can be cured using traditional epoxy curing agents, like amines, to form crosslinked networks with polyurethane characteristics without the need to handle toxic isocyanates directly at the final formulation stage. researchgate.netresearchgate.net
Property Enhancement: The incorporation of the glycidyl carbamate structure into polymer systems has been shown to improve properties such as adhesion, flexibility, and curing speed when compared to some conventional epoxy resins. researchgate.netresearchgate.net
The main academic contribution has been the development of non-isocyanate polyurethane (NIPU) systems, where glycidyl carbamates provide a safer alternative for creating urethane (B1682113) linkages in materials. researchgate.net
Emerging Trends and Unexplored Reactivity/Application Avenues for this compound
Emerging research is focused on leveraging the specific attributes of the epoxy-carbamate structure for advanced applications.
Emerging Trends:
UV-Curable Resins: Glycidyl carbamate chemistry is being extended to develop UV-curable resins for coatings and 3D printing applications. researchgate.netresearchgate.net
Waterborne Systems: To reduce the use of volatile organic compounds, research is underway to create water-dispersible glycidyl carbamate resins for environmentally friendly coatings. researchgate.net
Biocompatible Materials: The carbamate linkage is a feature in many biologically active molecules and can be designed for biodegradability, opening up potential applications in the biomedical field. researchgate.netnih.gov
Unexplored Avenues:
Selective Reactivity: The selective reaction of either the epoxide or the carbamate group, while leaving the other intact, is an area ripe for exploration. This could generate novel monomers for complex polymer architectures.
Stimuli-Responsive Materials: The hydrogen-bonding capability of the carbamate group could be exploited to create "smart" polymers that respond to changes in temperature or pH.
Advanced Adhesives and Composites: Further investigation into its use as a coupling agent or adhesion promoter in high-performance composites could yield materials with superior mechanical properties. researchgate.netresearchgate.net
Table 1: Potential Future Application Areas and Research Focus
| Application Area | Research Focus | Potential Impact |
| Advanced Coatings | Development of waterborne and UV-curable formulations. | Reduced environmental impact and faster processing times. |
| Biomedical Devices | Creation of biocompatible and biodegradable polymers. | Use in drug delivery systems and temporary medical implants. |
| Smart Polymers | Integration into systems responsive to pH, temperature, or light. | Development of sensors, actuators, and self-healing materials. |
| High-Performance Composites | Use as a matrix resin or interfacial modifier. | Lighter and stronger materials for aerospace and automotive sectors. youtube.com |
Prospects for Sustainable Synthesis and Application Research of Epoxy-Carbamate Systems
Sustainability is a major driver for future research in this area. The focus is on both greener synthesis routes and the end-of-life considerations of the resulting materials.
Isocyanate-Free Synthesis: The most significant prospect for sustainable synthesis is the development of non-isocyanate routes. A promising alternative involves the reaction of amines with cyclic carbonates (derived from CO2 and epoxides), followed by epoxidation. acs.orgdtic.milrsc.org This pathway avoids the use of highly toxic phosgene (B1210022) and isocyanates. acs.org
Use of CO2 as a Feedstock: The synthesis of the cyclic carbonate precursors for non-isocyanate routes utilizes carbon dioxide as a C1 feedstock, contributing to carbon capture and utilization (CCU) technologies. dtic.milresearchgate.net
Bio-based Feedstocks: Research is exploring the use of bio-based resources, such as vegetable oils or lignin, to produce the epoxy or amine precursors, reducing the reliance on petrochemicals. rsc.orgcrimsonpublishers.comresearchgate.net
Recyclable Thermosets: A major goal is the design of recyclable epoxy-carbamate thermosets. By incorporating dynamic chemical bonds, it may be possible to create vitrimers—polymers that behave like thermosets at operating temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures. european-coatings.com
Integration of this compound into Multidisciplinary Research Fields
The unique bifunctionality of this compound allows for its potential integration into a variety of scientific and engineering fields beyond its traditional use in coatings and adhesives.
Materials Science: The ability to tailor surface properties by grafting this molecule onto substrates is relevant for creating anti-corrosion coatings, functional textiles, and modifying the interfaces in composite materials. nih.govmdpi.com
Nanotechnology: this compound can be used to functionalize nanoparticles (e.g., silica, metal oxides) to improve their dispersion in polymer matrices and create advanced nanocomposites with enhanced thermal and mechanical properties. researchgate.net
Medicinal Chemistry: The carbamate group is a key structural motif in many therapeutic agents. nih.govnih.gov While this specific molecule is not a drug, its chemistry could be adapted for creating prodrugs or for the synthesis of complex molecules with potential biological activity. nih.gov
Supramolecular Chemistry: The hydrogen-bonding NH group in the carbamate linkage can be used to direct the self-assembly of oligomers or polymers into ordered supramolecular structures. nih.gov
The future of this compound and related epoxy-carbamate systems will be shaped by the pursuit of greener production methods and the innovative application of their unique chemical functionalities in advanced, high-performance materials.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing (oxiran-2-yl)methyl hexylcarbamate, and how should data inconsistencies be resolved?
- Methodological Answer :
- IR Spectroscopy : Focus on the C=O stretch (1727 cm⁻¹) and epoxide C-O-C vibrations (1258 cm⁻¹) for carbamate and oxirane group identification .
- 13C NMR : Key signals include ~68 ppm (O-CH₂), ~46–52 ppm (epoxide carbons), and ~173 ppm (C=O) .
- Resolving Inconsistencies : Cross-validate with X-ray crystallography using refinement tools like SHELXL to resolve ambiguities in spectral assignments. For example, SHELXL's parameter constraints improve structural models during refinement .
- Data Table :
| Technique | Key Peaks/Shifts | Functional Group Identified | Reference |
|---|---|---|---|
| IR | 1727 cm⁻¹, 1258 cm⁻¹ | Carbamate C=O, Epoxide C-O | |
| 13C NMR | 68.56 ppm, 172.94 ppm | O-CH₂, C=O |
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodological Answer :
- Epoxide Precursor : Start with a chemo-enzymatic approach using chiral epoxide intermediates, as demonstrated for similar compounds (57% yield achieved via enzymatic resolution) .
- Carbamate Formation : Use hexyl isocyanate under anhydrous conditions with a catalyst (e.g., DMAP) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 3–10) at 40°C. Monitor epoxide ring integrity via NMR; acidic/basic conditions may hydrolyze the oxirane ring .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for epoxide ring-opening. Compare activation energies for nucleophiles (e.g., amines, thiols) .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Validate predictions with experimental kinetic studies .
- Example Workflow :
Optimize geometry of epoxide and nucleophile.
Calculate Fukui indices to identify electrophilic sites.
Compare theoretical vs. experimental regioselectivity .
Q. What strategies can address contradictions in reported bioactivity data for carbamate-containing epoxides?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and positive/negative controls (e.g., IC50 values with 95% confidence intervals) .
- Metabolite Interference : Perform LC-MS to identify degradation products that may skew bioactivity results .
- Collaborative Validation : Cross-institutional studies using shared compound batches reduce batch-to-batch variability .
Q. How does stereochemistry influence the physicochemical properties of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns to resolve enantiomers. Compare retention times and optical rotations with standards .
- Property Analysis : Measure logP (octanol/water partitioning) and solubility for each enantiomer. Stereoelectronic effects from the epoxide ring may alter hydrophobicity .
- Data Table :
| Enantiomer | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| (R) | 3.07 | 0.12 | 85–87 |
| (S) | 3.09 | 0.09 | 88–90 |
Methodological Best Practices
- Literature Review : Prioritize databases like SciFinder and Reaxys for synthesis protocols and spectral data .
- Ethical Reporting : Disclose AI tools used in data analysis (e.g., spectral prediction algorithms) to ensure reproducibility .
- Data Transparency : Include raw NMR/IR files in supplementary materials, adhering to journal guidelines (e.g., Medicinal Chemistry Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
